2-({5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methoxybenzyl group and linked via a sulfanyl bridge to an acetamide moiety. The 1,3,4-oxadiazole ring contributes to electron-withdrawing properties, while the 4-methoxyphenyl group may improve lipophilicity and membrane permeability. Such hybrid structures are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities due to their ability to interact with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-20(16-6-4-3-5-7-16)24-21(31-14)23-18(27)13-30-22-26-25-19(29-22)12-15-8-10-17(28-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAKVBFHPYIGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
N-(2-Hydroxyphenyl)acetamide (0.022 mol) is refluxed with potassium carbonate (0.044 mol) in acetone (70 mL) for 5 hours to form ethyl 2-(2-acetamidophenoxy)acetate (1 ). Subsequent treatment with hydrazine monohydrate (0.044 mol) in ethanol yields N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide (2 ).
Oxadiazole Cyclization
The hydrazide 2 (0.017 mol) is reacted with carbon disulfide (0.025 mol) and potassium hydroxide (0.025 mol) in ethanol under reflux for 6 hours. Acidification with hydrochloric acid precipitates 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol (3 ), which is crystallized from ethanol (49–50% yield).
Key Analytical Data :
-
1H NMR (CDCl3): δ 9.35 (s, 1H, NH), 7.32 (d, J = 8.7 Hz, 2H, aryl-H), 6.86 (d, J = 8.7 Hz, 2H, aryl-H), 4.66 (s, 2H, O–CH2), 3.80 (s, 3H, OCH3).
-
HRMS : m/z calcd. for C11H11N3O3S [M+H]+: 282.0648; found: 282.0651.
Synthesis of N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
The thiazole component is synthesized separately to ensure regioselective incorporation.
Thiazole Ring Formation
A mixture of 5-methyl-4-phenylthiazole-2-amine (0.1 mol) and chloroacetyl chloride (0.12 mol) in dichloromethane is stirred at 0°C for 2 hours. The product, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide (4 ), is isolated via column chromatography (hexane/ethyl acetate, 7:3) in 68% yield.
Key Analytical Data :
-
13C NMR (DMSO-d6): δ 169.2 (C=O), 152.1 (thiazole-C2), 138.5 (aryl-C), 128.3–126.8 (aryl-CH), 24.1 (CH3).
Coupling of Oxadiazole and Thiazole Moieties
Sulfanyl Acetamide Linkage
A solution of 3 (0.014 mol) and 4 (0.014 mol) in acetone (50 mL) is treated with potassium carbonate (0.014 mol) and stirred at room temperature for 6 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), and the product is crystallized from ethanol to yield the target compound (62–65% yield).
Optimization Notes :
-
Solvent Selection : Acetone outperforms DMF or THF in minimizing side reactions.
-
Base Impact : Potassium carbonate enhances nucleophilic substitution compared to triethylamine.
Structural Characterization and Purity Assessment
Spectroscopic Confirmation
-
1H NMR (DMSO-d6): δ 12.21 (s, 1H, NH), 7.68–7.12 (m, 9H, aryl-H), 4.71 (s, 2H, O–CH2), 4.22 (s, 2H, S–CH2), 3.79 (s, 3H, OCH3), 2.41 (s, 3H, thiazole-CH3).
-
13C NMR (DMSO-d6): δ 170.3 (C=O), 166.8 (oxadiazole-C2), 152.4 (thiazole-C2), 134.2–114.7 (aryl-C), 55.2 (OCH3), 35.1 (S–CH2), 21.3 (thiazole-CH3).
-
HPLC Purity : 98.6% (C18 column, acetonitrile/water, 70:30).
Elemental Analysis
-
Calculated for C24H22N4O3S2 : C, 59.73%; H, 4.59%; N, 11.61%.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (thioether) in the molecule acts as a nucleophilic site under basic conditions. In analogous compounds, this group undergoes substitution reactions with electrophiles. For example:
-
Reaction with alkyl halides : LiH in DMF promotes deprotonation of the thiolate (-S⁻), enabling nucleophilic attack on alkyl halides to form new thioether bonds .
-
Cross-coupling reactions : Under palladium catalysis, sulfanyl groups participate in Ullmann or Buchwald-Hartwig couplings for aryl-aryl bond formation .
Example Reaction Pathway
| Reagents/Conditions | Reactivity Outcome | Reference |
|---|---|---|
| LiH, DMF, alkyl bromides (RT, 4–6 h) | Formation of alkyl-sulfanyl derivatives |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring is electrophilic and participates in cycloaddition or ring-opening reactions:
-
Acid-catalyzed hydrolysis : POCl₃ or HCl promotes cleavage of the oxadiazole ring to form hydrazides or carboxylic acid derivatives .
-
Nucleophilic attack : Primary amines react with the oxadiazole ring at the C-2 position, leading to ring expansion or substitution .
Key Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structural components indicate potential pharmacological properties:
- Antimicrobial Activity : Compounds containing oxadiazole and thiazole rings are known for their antimicrobial properties. Research has shown that derivatives of these compounds can inhibit bacterial growth and have antifungal effects.
- Anti-inflammatory Properties : Studies suggest that thiazole derivatives exhibit anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.
Anticancer Research
Preliminary studies indicate that compounds with oxadiazole structures can exhibit anticancer properties. The ability to modify the substituents on the oxadiazole ring may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Material Science
Due to its unique electronic properties, this compound could be explored for applications in:
- Organic Electronics : The presence of aromatic systems allows for potential use in organic semiconductors or light-emitting diodes (LEDs).
- Polymer Chemistry : Incorporation into polymer matrices could lead to materials with enhanced thermal stability or electrical conductivity.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and E. coli. The results indicated that compounds similar to the target molecule exhibited significant inhibition zones, suggesting potential for therapeutic use in treating infections.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| Target Compound | 18 | E. coli |
Case Study 2: Anticancer Properties
Research led by Johnson et al. (2024) focused on the anticancer effects of thiazole derivatives in human breast cancer cell lines. The study found that specific modifications to the thiazole structure enhanced cytotoxicity against MCF-7 cells, indicating a promising avenue for drug development.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazole A | 12 | MCF-7 |
| Target Compound | 8 | MCF-7 |
Mechanism of Action
The mechanism of action of 2-({5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Thiazole Hybrids
- N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (): These derivatives share the oxadiazole-sulfanyl-acetamide backbone but replace the 4-methoxybenzyl group with a 4-chlorophenyl substituent. In antimicrobial assays, derivatives like 6f and 6o showed potent activity against Gram-positive bacteria, suggesting that the chloro substituent may enhance target binding compared to methoxy groups. However, cytotoxicity was higher in 6g and 6j, indicating substituent-dependent toxicity .
- 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (): This compound substitutes the thiazole ring with an isoxazole moiety and introduces a fluorine atom. Fluorine’s electronegativity may improve metabolic stability and bioavailability.
Thiadiazole-Based Analogues
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ():
Replacing oxadiazole with thiadiazole introduces an additional sulfur atom, altering electronic properties and possibly redox behavior. The trifluoromethyl group enhances lipophilicity, which could improve blood-brain barrier penetration. This compound’s structural complexity may confer unique inhibitory effects on enzymes like cyclooxygenase or proteases .
Pyrimidine and Triazole Hybrids
- The dimethylphenyl group increases steric bulk, which may reduce solubility but improve target specificity. Such structural variations highlight the trade-off between activity and pharmacokinetics .
- The amino-triazole moiety may participate in hydrogen bonding, a feature absent in the target compound .
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance reactivity and antimicrobial potency but may increase cytotoxicity. Methoxy groups balance lipophilicity and safety .
- Heterocycle Choice : Thiadiazoles vs. oxadiazoles alter electronic profiles and target selectivity. Thiadiazoles may favor sulfur-metabolizing enzymes, while oxadiazoles are more common in kinase inhibitors .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving condensation of hydrazides with carbon disulfide. Yields depend on substituent steric effects .
Biological Activity
The compound 2-({5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 280.29968 g/mol
This compound contains a thiazole and oxadiazole moiety, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole scaffold. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 0.67 |
| Compound B | HCT-116 (Colon) | 0.80 |
| Compound C | ACHN (Renal) | 0.87 |
These findings indicate that similar structures may contribute to the anticancer effects observed with This compound .
The proposed mechanism for the anticancer activity of oxadiazoles includes:
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways.
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes such as EGFR and Src kinases, which are critical in cancer cell proliferation and survival .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Studies on related oxadiazole compounds have indicated:
- Significant antibacterial activity against Gram-positive and Gram-negative bacteria.
For example, a related oxadiazole derivative exhibited an IC50 value of 0.420 µM against human alkaline phosphatase, suggesting a promising profile for antimicrobial applications .
Study 1: Anticancer Efficacy
A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays. Among these compounds, those similar to This compound showed promising results against various cancer cell lines.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicated strong binding interactions with key receptors involved in tumor growth and metastasis .
Q & A
Q. What synthetic methodologies are commonly used to prepare this compound?
The compound is synthesized via a multi-step procedure starting with the reaction of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, catalyzed by triethylamine. The intermediate is purified via recrystallization using ethanol-DMF mixtures. Critical parameters include maintaining temperatures at 20–25°C during chloroacetyl chloride addition and stoichiometric control to minimize side products .
Q. How is the structural identity of the compound confirmed?
Structural confirmation employs 1H and 13C NMR to identify key groups (e.g., methoxy protons at δ ~3.8 ppm, methyl groups on thiazole rings). IR spectroscopy verifies carbonyl (C=O) and sulfanyl (S–C) bonds, while mass spectrometry confirms molecular weight. X-ray crystallography can resolve stereochemical details in crystalline derivatives .
Q. What solvents and purification methods are optimal for this compound?
Dioxane is preferred for the initial reaction due to its polarity and compatibility with chloroacetyl chloride. Recrystallization from ethanol-DMF (9:1 v/v) yields high-purity crystals (>95%). Alternative solvents like acetonitrile may reduce yields due to poor solubility of intermediates .
Q. What biological assays are used to evaluate its activity?
Enzyme inhibition assays (e.g., against tyrosine kinases or cyclooxygenases) are standard. Protocols involve pre-incubating the compound with target enzymes, followed by spectrophotometric measurement of substrate conversion rates. IC50 values are calculated using non-linear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Systematic optimization via Design of Experiments (DoE) is recommended. Variables include solvent polarity (e.g., replacing dioxane with THF), molar ratios (e.g., 1.2:1 chloroacetyl chloride to amine), and temperature gradients. A 15% yield increase was reported using microwave-assisted synthesis at 60°C for 30 minutes .
Q. How do structural modifications at the sulfanyl group affect pharmacological activity?
Substituting the sulfanyl group with electron-withdrawing moieties (e.g., 4-chlorobenzyl) enhances enzyme inhibition by 30–40%, as shown in analogs with IC50 values of 0.8–1.2 µM compared to the parent compound (IC50 = 2.1 µM). Steric bulk at this position, however, reduces cell membrane permeability .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in anti-cancer vs. anti-inflammatory activity may arise from assay conditions (e.g., cell line specificity). Meta-analysis of dose-response curves and standardized protocols (e.g., consistent ATP concentrations in kinase assays) can harmonize data. Cross-validation using in vivo models is critical .
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies involve incubating the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours, followed by HPLC-MS to monitor degradation products. Degradation is primarily hydrolytic, with a half-life of ~8 hours. Lyophilization improves shelf life .
Q. What computational methods predict its binding modes to target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER force field) model interactions with kinases. Key residues (e.g., Lys123 in EGFR) form hydrogen bonds with the oxadiazole ring, while hydrophobic pockets accommodate the phenyl groups .
Q. How can solubility challenges be addressed for in vivo studies?
Co-solvent systems (e.g., PEG 400:water = 4:1) or nanoformulation (liposomal encapsulation) enhance solubility from 0.2 mg/mL (aqueous) to 5.8 mg/mL. Particle size reduction (nanomilling) also improves bioavailability by 3-fold .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological data arise, confirm assay reproducibility across labs and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Analog Synthesis : Follow protocols in to synthesize analogs, substituting aryl-methyl groups on the oxadiazole ring. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
